Cavidine

Descripción general

Descripción

Cavidine is an isoquinoline alkaloid isolated from the plant Corydalis impatiens. It has been recognized for its potent anti-inflammatory properties and has been traditionally used in various herbal medicines. The compound has garnered significant attention in recent years due to its potential therapeutic applications in treating inflammatory diseases and pain management .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cavidine can be synthesized through several synthetic routes, primarily involving the extraction from Corydalis impatiens. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the alkaloid from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Corydalis impatiens. The plant material is harvested, dried, and subjected to solvent extraction. The extract is then concentrated and purified through various chromatographic methods to yield this compound in its pure form. This process ensures a consistent supply of the compound for research and therapeutic use .

Análisis De Reacciones Químicas

Types of Reactions: Cavidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Electrophilic reagents such as halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Applications in Asthma Management

Recent studies have demonstrated cavidine's effectiveness in managing asthma symptoms, particularly in neonatal asthmatic models.

Case Study: Neonatal Asthmatic Mice Model

- Objective : To evaluate the anti-asthma activity of this compound.

- Methodology :

- Neonatal mice were treated with this compound at doses of 5 and 10 mg/kg prior to asthma induction using ovalbumin (OVA).

- Inflammatory markers were assessed through broncho-alveolar lavage fluid (BALF) analysis.

Results :

- This compound significantly reduced the number of inflammatory cells (neutrophils, lymphocytes, eosinophils) in BALF compared to untreated asthmatic mice.

- Levels of OVA-specific IgE and TGF-β1 decreased significantly in treated groups (from 157 ng/ml to 83 ng/ml for IgE) .

| Parameter | Asthmatic Group | This compound Group (10 mg/kg) |

|---|---|---|

| Neutrophils (cells/ml) | 2.00 x 10^5 | 1.82 x 10^5 |

| Lymphocytes (cells/ml) | 4.00 x 10^5 | 3.91 x 10^5 |

| Eosinophils (cells/ml) | 2.00 x 10^5 | 1.84 x 10^5 |

| OVA-specific IgE (ng/ml) | 157 | 83 |

| TGF-β1 (pg/ml) | 310 | 127 |

Gastroprotective Effects

This compound has also shown promise in protecting against gastric ulcers and colitis.

Mechanism :

- This compound's gastroprotective effects may be attributed to its ability to inhibit inflammatory cytokines and promote mucosal healing .

Role in Gastric Cancer Inhibition

Recent research highlights this compound's potential role in inhibiting gastric cancer development.

Findings from Network Pharmacology Analysis :

- This compound was identified as a key active ingredient within the Banxia-Shengjiang drug pair, which has been associated with the inhibition of gastric cancer via modulation of the RAS/MAPK signaling pathway .

Key Targets :

- Molecular docking studies indicated that this compound interacts with critical proteins such as PTGS2 and MMP9, which are involved in cancer progression.

Summary of Findings

The following table summarizes the key findings regarding this compound's applications:

| Application Area | Key Findings |

|---|---|

| Asthma | Reduces inflammatory cells and cytokines; lowers IgE levels |

| Gastric Ulcers | Protects gastric mucosa; inhibits inflammatory responses |

| Gastric Cancer | Modulates key signaling pathways; interacts with cancer-related proteins |

Mecanismo De Acción

Cavidine exerts its effects primarily through its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, this compound modulates the nuclear factor-kappaB signaling pathway, which plays a crucial role in the inflammatory response. By inhibiting this pathway, this compound reduces inflammation and provides therapeutic benefits .

Comparación Con Compuestos Similares

Cavidine is unique among isoquinoline alkaloids due to its potent anti-inflammatory properties. Similar compounds include:

Berberine: Another isoquinoline alkaloid with anti-inflammatory and antimicrobial properties.

Palmatine: Known for its anti-inflammatory and antioxidant effects.

Tetrahydropalmatine: Exhibits analgesic and sedative properties.

Compared to these compounds, this compound stands out for its specific inhibition of the nuclear factor-kappaB signaling pathway, making it a promising candidate for treating inflammatory diseases .

Actividad Biológica

Cavidine, a bioactive alkaloid derived from the plant Corydalis impatiens, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-ulcerogenic properties. This article synthesizes research findings, case studies, and comparative analyses to provide a comprehensive overview of this compound's biological activity.

Chemical Characteristics

This compound is characterized by its unique chemical structure, which influences its biological mechanisms. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound's efficacy as a therapeutic agent is attributed to its ability to modulate inflammatory pathways and protect against various inflammatory conditions.

Anti-inflammatory Effects

This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it significantly reduces inflammation in various models:

- In vitro Studies : this compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages. This inhibition is mediated through the suppression of the NF-κB signaling pathway, which plays a crucial role in inflammation .

- In vivo Studies : In animal models, this compound demonstrated marked reductions in edema and leukocyte infiltration. For instance, pretreatment with this compound significantly decreased xylene-induced ear edema and formaldehyde-induced paw edema. Additionally, it exhibited protective effects against LPS-induced acute lung injury, suggesting potential applications in respiratory diseases.

Anti-ulcerogenic Effects

This compound also exhibits significant anti-ulcerogenic activity:

- Gastric Ulcer Models : Studies have shown that this compound effectively protects against ethanol-induced gastric ulcers in mice. The mechanism involves the enhancement of mucosal defense mechanisms and reduction of gastric acidity, leading to improved healing of gastric lesions .

- Colitis Models : In acetic acid-induced murine colitis models, this compound displayed protective effects by regulating oxidative stress markers and modulating inflammatory responses .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other well-known anti-inflammatory agents like curcumin and resveratrol. Below is a comparative table highlighting key features:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Alkaloid | Anti-inflammatory | Selective COX-2 inhibitor; effective in gastric ulcers |

| Curcumin | Polyphenolic | Anti-inflammatory, antioxidant | Derived from turmeric; multiple mechanisms of action |

| Resveratrol | Stilbene | Anti-inflammatory, cardioprotective | Found in red wine; impacts aging processes |

This compound stands out due to its specific targeting of inflammatory pathways and its demonstrated efficacy in both in vitro and in vivo models.

Case Studies

- Study on Gastric Ulcers : A study evaluated the anti-ulcerogenic effect of this compound against ethanol-induced gastric ulcers. Results indicated significant ulcer prevention through increased mucus secretion and decreased gastric acidity .

- Colitis Protection : Research on acetic acid-induced colitis revealed that this compound regulates oxygen metabolites' expression and mitigates inflammation, showcasing its potential for treating inflammatory bowel diseases .

Propiedades

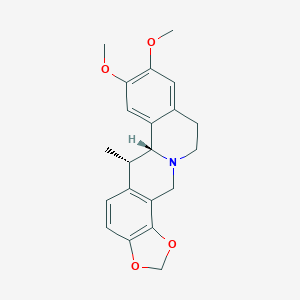

IUPAC Name |

(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZZGWPIBBTYNE-FKIZINRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC5=C4OCO5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954392 | |

| Record name | 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32728-75-9 | |

| Record name | Cavidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032728759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9-Dimethoxy-6-methyl-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.